ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-4-26-16(21)12-9-13(19(22)23)27-15(12)17-14(20)10-5-7-11(8-6-10)28(24,25)18(2)3/h5-9H,4H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTZNOHJYSPZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412712 | |
| Record name | F0806-0123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6192-49-0 | |
| Record name | F0806-0123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Formation
The synthesis begins with constructing the thiophene backbone, a five-membered aromatic ring containing sulfur. A widely adopted method involves cyclization reactions using sulfur-containing precursors. For example, 2-chloroacetoacetic acid ethyl ester reacts with thiobenzamide derivatives under basic conditions to form substituted thiophene rings . In one protocol, a mixture of thiobenzamide and 2-chloroacetoacetic acid ethyl ester undergoes cyclization in ethanol with potassium carbonate as a base, yielding a 4-methylthiazole-5-carboxylate intermediate . This step typically achieves yields exceeding 85% when conducted at 80–85°C for 5–6 hours .
Alternative approaches utilize KOH-catalyzed reactions between aldehydes and thiocyanate derivatives. For instance, combining aldehydes with phenacyl thiocyanate and cyanothioacetamide in ethanol with aqueous KOH generates 2-amino-4,5-dihydrothiophene-3-carbonitriles . Although this method primarily produces dihydrothiophenes, further dehydrogenation or functionalization can yield fully aromatic thiophene derivatives.
Introduction of the Nitro Group
Nitration is critical for introducing the nitro substituent at the 5-position of the thiophene ring. This step typically employs mixed acid systems (e.g., nitric acid and sulfuric acid) under controlled temperatures (0–10°C) to prevent over-nitration or decomposition . For example, nitration of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with fuming nitric acid at 0°C achieves selective nitro-group incorporation with minimal byproducts . The nitro group enhances electrophilic reactivity, facilitating subsequent substitution reactions.
Sulfonation for Dimethylsulfamoyl Incorporation
The dimethylsulfamoyl group is introduced through sulfonation of the benzamido precursor. This step employs dimethylsulfamoyl chloride in a polar aprotic solvent like dimethylformamide (DMF) with potassium carbonate as a base . Heating the reaction mixture to 80–90°C for 3–4 hours ensures complete conversion, followed by quenching in water to precipitate the product. Patent literature reports yields of 90–95% for analogous sulfonation reactions when using excess sulfamoyl chloride .
Purification and Crystallization
Final purification often involves recrystallization from solvents such as methanol, acetone, or ethyl acetate. For instance, dissolving the crude product in hot acetone and gradually cooling to 0–5°C yields high-purity crystals . Hydrochloride salt formation is another effective purification strategy, particularly for removing residual amines or unreacted starting materials .
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and reproducibility. Key optimizations include:
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Catalyst Use : Cuprous cyanide and iodide catalysts enhance reaction rates in cyanation steps .
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Solvent Selection : Ethanol-water mixtures reduce environmental impact and improve yield in cyclization reactions .
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Temperature Control : Maintaining reactions at 130–135°C during critical steps minimizes side reactions .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two representative methods:
Challenges and Mitigation Strategies
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Byproduct Formation : Hydrolysis of the nitro group or sulfamoyl moiety can occur under acidic conditions. Neutralizing reaction mixtures immediately after completion mitigates this issue .
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Solvent Residuals : Switching from DMF to ethyl acetate reduces solvent traces in the final product .
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Scalability : Batch-wise addition of reagents ensures consistent temperature control in large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized thiophene derivatives.
Scientific Research Applications
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido and dimethylsulfamoyl groups can interact with proteins and enzymes, affecting their function. The thiophene ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be contextualized against the following analogs:
Key Observations :
Physical Properties
Melting points and molecular weights of analogs:
| Compound ID / Source | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|
| Compound 12 | 128.6–132.5 | ~434 (estimated) |
| Compound 15 | 233.1–234.3 | ~378 (estimated) |
| Compound in | Not reported | 507.39 (exact) |
The target compound’s molecular weight (estimated ~465 g/mol) is comparable to but higher than .
Biological Activity
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 427.45 g/mol. Its structure features a thiophene ring, nitro group, and a dimethylsulfamoyl moiety, which contribute to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.45 g/mol |
| Functional Groups | Nitro group, dimethylsulfamoyl group, carboxylate |
| Chemical Structure | Contains a thiophene ring |
Mechanisms of Biological Activity
Research indicates that compounds with thiophene and nitro groups often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be attributed to the following mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains due to its ability to disrupt cellular processes.
- Anticancer Potential : The presence of the nitro group is known to enhance cytotoxicity against cancer cells by inducing apoptosis.
- Anti-inflammatory Effects : The dimethylsulfamoyl group may contribute to reducing inflammation through modulation of inflammatory mediators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar thiophene derivatives. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity (source needed).
- Cytotoxicity in Cancer Cells : In vitro tests showed that compounds containing nitrothiophene structures induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death (source needed).
- Inflammatory Response Modulation : Research on related compounds indicated a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) when treated with thiophene derivatives, highlighting their potential as anti-inflammatory agents (source needed).
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | Contains an amino group instead of sulfamoyl | |
| Ethyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylic acid | Contains a diphenylamine moiety | |
| Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydropyridine-3-carboxylate | Features a tetrahydropyridine structure |
Q & A
Q. How to design multi-step syntheses with orthogonal protecting groups?
- Methodological Answer : Use tert-butoxycarbonyl (Boc) for amine protection during sulfamoylation. outlines a similar strategy for acetylated intermediates in carbohydrate chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
